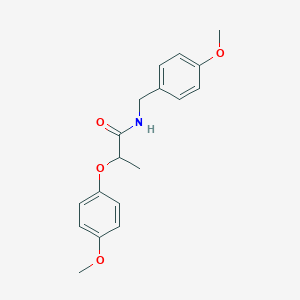![molecular formula C16H14BrClN2O B4108994 3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108994.png)
3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride
Übersicht
Beschreibung
3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMQ, and it has been shown to exhibit a variety of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BMQ is related to its ability to inhibit the activity of topoisomerase II. This enzyme is essential for the replication and survival of cancer cells, and by inhibiting its activity, BMQ can effectively kill cancer cells. In addition, BMQ has also been shown to induce DNA damage and apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BMQ has been shown to exhibit a variety of interesting biochemical and physiological effects. In addition to its anti-cancer activity, BMQ has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to modulate the activity of several different signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMQ in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against several different types of cancer cells, and it could potentially be used as a therapeutic agent for the treatment of cancer. However, one of the limitations of using BMQ in lab experiments is its complex synthesis method. This compound is difficult and time-consuming to synthesize, which could limit its widespread use in scientific research.
Zukünftige Richtungen
There are several different future directions for the study of BMQ. One potential direction is to further explore its anti-cancer activity and its potential use as a therapeutic agent for the treatment of cancer. Another potential direction is to explore its anti-inflammatory and neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method for BMQ, and to explore its potential limitations and drawbacks.
Wissenschaftliche Forschungsanwendungen
BMQ has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. BMQ has been shown to exhibit potent anti-cancer activity in several different types of cancer cells, including breast cancer, lung cancer, and ovarian cancer. This compound works by inhibiting the activity of a specific enzyme called topoisomerase II, which is essential for the replication and survival of cancer cells.
Eigenschaften
IUPAC Name |
3-[(8-bromo-2-methylquinolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O.ClH/c1-10-8-15(19-11-4-2-5-12(20)9-11)13-6-3-7-14(17)16(13)18-10;/h2-9,20H,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJPEOJTOHASOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)NC3=CC(=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({2-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4108923.png)
acetic acid](/img/structure/B4108931.png)
![methyl 1-[2-(4-methoxyphenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4108941.png)



![5-(2-chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4108973.png)
![N-2-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108979.png)

![ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(2-furylmethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B4109000.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4109002.png)
![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-4-nitrobenzamide](/img/structure/B4109008.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4109020.png)